
N-Cyclohexylethanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexylethanesulfinamide: is an organosulfur compound characterized by the presence of a sulfinamide functional group attached to a cyclohexyl and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Cyclohexylethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethanesulfinyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the sulfinyl chloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and distillation, are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclohexylethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine and sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonamides.
Reduction: Amines and sulfoxides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexylethanesulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Cyclohexylethanesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with substrate binding .
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexylmethanesulfinamide: Similar structure but with a methylene group instead of an ethyl group.
N-Cyclohexylpropylsulfinamide: Contains a propyl group instead of an ethyl group.
N-Cyclohexylbutanesulfinamide: Features a butyl group in place of the ethyl group.
Uniqueness: N-Cyclohexylethanesulfinamide is unique due to its specific combination of a cyclohexyl and an ethyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
62659-46-5 |
|---|---|
Molekularformel |
C8H17NOS |
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
N-cyclohexylethanesulfinamide |
InChI |
InChI=1S/C8H17NOS/c1-2-11(10)9-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
YFNFYGDZUVHIJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



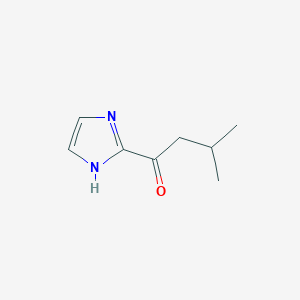
![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
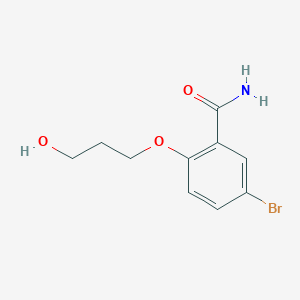
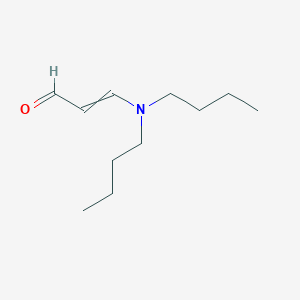
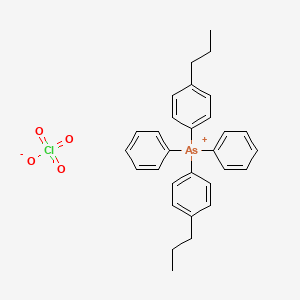

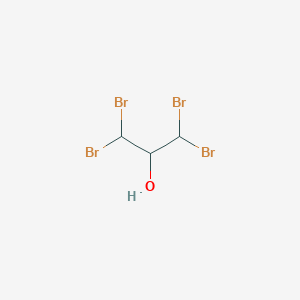
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
